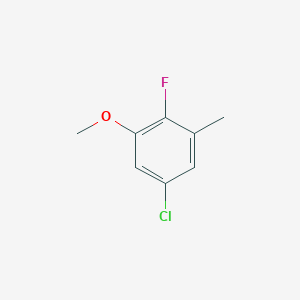

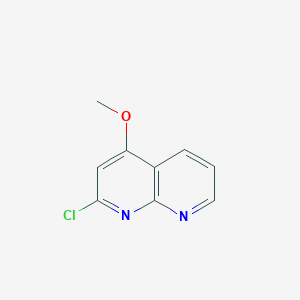

2-Chloro-4-methoxy-1,8-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-methoxy-1,8-naphthyridine is a derivative of 1,8-naphthyridine . The 1,8-naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have found use in various applications such as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Anticancer Agents

The 1,8-naphthyridine core, which includes 2-Chloro-4-methoxy-1,8-naphthyridine , is known for its broad spectrum of biological activities. Derivatives of this compound have been explored for their potential use as antimicrobial and anticancer agents . The chloro and methoxy substituents on the naphthyridine ring can influence the compound’s interaction with biological targets, potentially leading to the development of new therapeutic drugs.

Organic Synthesis: Multicomponent Reactions

In organic synthesis, 2-Chloro-4-methoxy-1,8-naphthyridine can be utilized in multicomponent reactions (MCRs) to efficiently generate complex molecular architectures . These reactions are valuable in medicinal chemistry and chemical biology for the rapid synthesis of diverse and complex scaffolds.

Material Science: Light-Emitting Diodes (LEDs)

The 1,8-naphthyridine derivatives are components of light-emitting diodes (LEDs) . The electronic properties of 2-Chloro-4-methoxy-1,8-naphthyridine can be harnessed in the design and development of LEDs, contributing to advancements in display and lighting technologies.

Photovoltaics: Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a type of solar cell that uses a dye to absorb sunlight and generate electricity2-Chloro-4-methoxy-1,8-naphthyridine derivatives can serve as components in the dye formulations, improving the efficiency and stability of DSSCs .

Chemical Sensors: Molecular Sensing

The unique structure of 2-Chloro-4-methoxy-1,8-naphthyridine makes it suitable for use in molecular sensors . These sensors can detect specific molecules or ions, which is crucial in environmental monitoring, diagnostics, and industrial processes.

Nonlinear Optics: Frequency Conversion

In the field of nonlinear optics, 2-Chloro-4-methoxy-1,8-naphthyridine can be used in applications such as frequency conversion, which is essential for laser technology, optical data storage, and optical communication .

Mechanism of Action

Target of Action

It is known that 1,8-naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications .

Mode of Action

1,8-naphthyridines are known to interact with their targets to exert their biological effects .

Biochemical Pathways

1,8-naphthyridines are known to influence various biological pathways due to their diverse biological activities .

Result of Action

1,8-naphthyridines are known to have diverse biological activities, suggesting they can have various molecular and cellular effects .

properties

IUPAC Name |

2-chloro-4-methoxy-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-5-8(10)12-9-6(7)3-2-4-11-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQPPYGHMXVRFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methoxy-1,8-naphthyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)